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Compound of Interest

Compound Name: Benzyl piperidine-3-carboxylate

Cat. No.: B1340062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and biological properties of Benzyl
piperidine-3-carboxylate derivatives. The information presented is intended to assist

researchers in confirming the structure of these compounds and in understanding their

potential as therapeutic agents. This document summarizes key spectroscopic data, details

experimental protocols for their synthesis and characterization, and compares their biological

activities with relevant alternatives.

Structural Confirmation: A Spectroscopic
Comparison
The structural elucidation of Benzyl piperidine-3-carboxylate derivatives relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Below is a

comparative summary of expected spectroscopic data for representative methyl, ethyl, and

benzyl esters of 1-benzylpiperidine-3-carboxylic acid.

Table 1: Comparative Spectroscopic Data for 1-Benzylpiperidine-3-carboxylate Esters
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Derivative
¹H NMR
(CDCl₃, δ ppm)

¹³C NMR
(CDCl₃, δ ppm)

IR (cm⁻¹) MS (m/z)

Methyl 1-

benzylpiperidine-

3-carboxylate

7.25-7.35 (m,

5H, Ar-H), 3.65

(s, 3H, OCH₃),

3.50 (s, 2H, N-

CH₂-Ph), 2.80-

3.00 (m, 2H, Pip-

H₂), 2.50-2.60

(m, 1H, Pip-H₃),

1.90-2.10 (m,

2H, Pip-H₄),

1.60-1.80 (m,

2H, Pip-H₅)

173.5 (C=O),

138.0 (Ar-C),

129.2 (Ar-CH),

128.4 (Ar-CH),

127.2 (Ar-CH),

63.0 (N-CH₂-Ph),

57.5 (Pip-C₂),

51.5 (OCH₃),

49.0 (Pip-C₆),

41.0 (Pip-C₃),

28.0 (Pip-C₄),

25.0 (Pip-C₅)

~1735 (C=O,

ester), ~1170 (C-

O, ester), ~700-

750 (Ar C-H

bend)

233.31 [M]⁺

Ethyl 1-

benzylpiperidine-

3-carboxylate[1]

7.20-7.30 (m,

5H, Ar-H), 4.10

(q, J=7.1 Hz, 2H,

OCH₂CH₃), 3.48

(s, 2H, N-CH₂-

Ph), 2.75-2.95

(m, 2H, Pip-H₂),

2.45-2.55 (m,

1H, Pip-H₃),

1.85-2.05 (m,

2H, Pip-H₄),

1.55-1.75 (m,

2H, Pip-H₅), 1.20

(t, J=7.1 Hz, 3H,

OCH₂CH₃)

173.0 (C=O),

138.2 (Ar-C),

129.1 (Ar-CH),

128.3 (Ar-CH),

127.1 (Ar-CH),

63.2 (N-CH₂-Ph),

60.5 (OCH₂CH₃),

57.7 (Pip-C₂),

49.2 (Pip-C₆),

41.2 (Pip-C₃),

28.2 (Pip-C₄),

25.2 (Pip-C₅),

14.2 (OCH₂CH₃)

~1730 (C=O,

ester), ~1180 (C-

O, ester), ~700-

750 (Ar C-H

bend)

247.34 [M]⁺

Benzyl 1-

benzylpiperidine-

3-carboxylate

7.20-7.40 (m,

10H, Ar-H), 5.10

(s, 2H, OCH₂-

Ph), 3.52 (s, 2H,

N-CH₂-Ph), 2.85-

3.05 (m, 2H, Pip-

H₂), 2.55-2.65

173.2 (C=O),

138.1 (Ar-C),

136.0 (Ar-C),

129.2 (Ar-CH),

128.5 (Ar-CH),

128.3 (Ar-CH),

128.1 (Ar-CH),

~1730 (C=O,

ester), ~1175 (C-

O, ester), ~700-

750 (Ar C-H

bend)

309.40 [M]⁺
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(m, 1H, Pip-H₃),

1.95-2.15 (m,

2H, Pip-H₄),

1.65-1.85 (m,

2H, Pip-H₅)

127.9 (Ar-CH),

127.2 (Ar-CH),

66.5 (OCH₂-Ph),

63.1 (N-CH₂-Ph),

57.6 (Pip-C₂),

49.1 (Pip-C₆),

41.1 (Pip-C₃),

28.1 (Pip-C₄),

25.1 (Pip-C₅)

Experimental Protocols
Detailed methodologies for the synthesis and characterization of Benzyl piperidine-3-
carboxylate derivatives are crucial for reproducible research.

General Synthesis of 1-Benzylpiperidine-3-carboxylate
Esters
A common method for the synthesis of these esters involves the N-alkylation of a piperidine-3-

carboxylate with benzyl bromide.

Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate

Materials: Ethyl nipecotate (ethyl piperidine-3-carboxylate), benzyl bromide, potassium

carbonate, acetonitrile.

Procedure:

To a solution of ethyl nipecotate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a mixture of

hexane and ethyl acetate as the eluent.

Characterize the purified product by NMR, IR, and MS.

Synthesis of Ethyl N-benzyl-3-oxo-4-
piperidinecarboxylate hydrochloride[2]
This protocol describes the synthesis of a ketone-containing derivative.

Method 1:

Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in a 10% sodium bicarbonate

solution and cool to -4 to 0°C.[2]

Dissolve benzyl chloride in acetone and add it dropwise to the cooled solution.[2]

Stir the mixture in an ice bath for 30 minutes, followed by stirring at room temperature for 2

hours.[2]

Monitor the reaction by TLC.

After completion, pour the reaction mixture into water, extract with diethyl ether, and then

acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.[2]

Extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and remove

the solvent under vacuum.[2]

Crystallize the product from petroleum ether to obtain the hydrochloride salt.[2]

Method 2:

Dissolve 3-oxo-4-piperidine-carboxylic acid ethyl ester in tetrahydrofuran and add sodium

tert-butoxide, stirring at room temperature for 10 minutes.[2]

Cool the mixture to 0°C and add benzyl bromide while stirring.[2]
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Continue stirring at room temperature for 30 minutes after removing the ice bath.[2]

Add deionized water and extract with petroleum ether.[2]

Acidify the aqueous layer to pH 2 and extract the product with ethyl acetate.[2]

Wash the organic layer with saturated saline, dry over anhydrous sodium sulfate, filter, and

concentrate to obtain the product.[2]

Biological Activity and Comparison with
Alternatives
Benzyl piperidine-3-carboxylate derivatives have garnered significant interest due to their

diverse biological activities. They are recognized as important scaffolds in the development of

therapeutic agents.

Table 2: Comparison of Biological Activities of Piperidine Derivatives

Compound/Derivati
ve Class

Target/Activity
Reported IC₅₀/Kᵢ
Values

Therapeutic
Potential

N-Benzylpiperidine

Carboxamides

Acetylcholinesterase

(AChE) Inhibition

IC₅₀ = 0.41 µM - 5.94

µM
Alzheimer's Disease

Benzylpiperidine-

based compounds

Monoacylglycerol

lipase (MAGL)

Inhibition

IC₅₀ in the nanomolar

range

Anti-inflammatory,

Anti-nociceptive, Anti-

cancer

Meperidine and

Normeperidine Benzyl

Esters

Serotonin Transporter

(SERT) Ligands
Kᵢ = 2.5 nM - 3.9 nM Antidepressant

Acetylcholinesterase Inhibition for Alzheimer's Disease
Certain N-benzylpiperidine carboxamide derivatives have been identified as potent

acetylcholinesterase (AChE) inhibitors. For instance, a series of these compounds showed

inhibitory activity against AChE with IC₅₀ values in the low micromolar to nanomolar range. The

most active analogues in one study, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-
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yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-

4-yl) piperidine-4-carboxamide, displayed IC₅₀ values of 0.41 µM and 5.94 µM, respectively.

These findings suggest their potential as therapeutic agents for Alzheimer's disease.

Monoacylglycerol Lipase (MAGL) Inhibition
A class of benzylpiperidine-based compounds has been optimized for the reversible inhibition

of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the

endocannabinoid 2-arachidonoylglycerol. The most effective inhibitors from this class

demonstrated IC₅₀ values in the nanomolar range, highlighting their potential as anti-

inflammatory, anti-nociceptive, and anti-cancer agents.

Serotonin Transporter (SERT) Ligands
Benzyl ester derivatives of meperidine and normeperidine have shown high affinity and

selectivity for the serotonin transporter (SERT). The benzyl ester of a 4-aryl piperidine

derivative exhibited a Kᵢ value of 3.9 nM for SERT. The corresponding normeperidine analogue

also showed high potency with a Kᵢ of 2.5 nM. These compounds are being investigated for

their potential as antidepressants.

Visualizing Structures and Processes
General Structure of 1-Benzylpiperidine-3-carboxylate
Esters
The following diagram illustrates the core structure of 1-benzylpiperidine-3-carboxylate with a

variable ester group (R).
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Experimental workflow for synthesis and characterization.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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